7-Methoxy-1-naphthylacetonitrile

Description

The exact mass of the compound 7-Methoxy-1-naphthylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Methoxy-1-naphthylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1-naphthylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

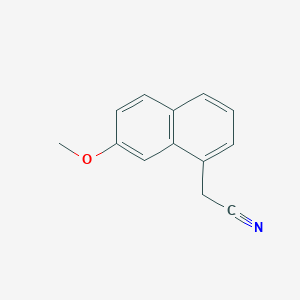

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJMGUQHJINLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460472 | |

| Record name | 7-Methoxy-1-naphthylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138113-08-3 | |

| Record name | (7-Methoxynaphthalen-1-yl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138113-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1-naphthylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methoxy-1-naphthylacetonitrile chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, structure, and experimental protocols associated with 7-Methoxy-1-naphthylacetonitrile (CAS No. 138113-08-3). This compound is a key intermediate in the synthesis of Agomelatine (B1665654), a melatonin (B1676174) receptor agonist used as an antidepressant.[1]

Chemical Identity and Properties

7-Methoxy-1-naphthylacetonitrile is a synthetic organic compound featuring a naphthalene (B1677914) core substituted with a methoxy (B1213986) group at the 7-position and a cyanomethyl group at the 1-position.[1][2] Its chemical and physical properties are essential for its application in pharmaceutical synthesis and research.

Physicochemical Properties

The key physicochemical properties of 7-Methoxy-1-naphthylacetonitrile are summarized in the table below, providing a comparative overview of data from various sources.

| Property | Value | Source(s) |

| CAS Number | 138113-08-3 | [3][4][5] |

| Molecular Formula | C₁₃H₁₁NO | [2][4][5] |

| Molecular Weight | 197.23 g/mol | [4][5] |

| Appearance | Pale beige to dark tan solid; White to light yellow to light orange powder/crystal | [1][2] |

| Melting Point | 81-83 °C; 82.0 to 85.0 °C; 83.0 to 86.0 °C | [1] |

| Boiling Point | 398.2 ± 11.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.135 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][6] |

| Purity | >98% (HPLC); >99.0% (HPLC) | [1][5] |

Spectroscopic and Structural Data

The structural integrity and purity of 7-Methoxy-1-naphthylacetonitrile are typically confirmed using spectroscopic methods.

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.98 (s, 3H), 4.09 (s, 2H), 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.55 (d, J=8.1 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 8.01 (d, J=7.8 Hz, 1H) | [1] |

| Crystal Structure | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 7.5110 (15) Å, b = 9.6170 (19) Å, c = 14.731 (3) Å, β = 101.03 (3)° | [1] |

Chemical Structure

The chemical structure of 7-Methoxy-1-naphthylacetonitrile is fundamental to its reactivity and role as a synthetic precursor.

Caption: Chemical structure of 7-Methoxy-1-naphthylacetonitrile.

Experimental Protocols

Several synthetic routes for 7-Methoxy-1-naphthylacetonitrile have been established, primarily focusing on its role as a precursor to Agomelatine. Below are detailed methodologies for key synthetic transformations.

Synthesis via Dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile

This common method involves the aromatization of a dihydronaphthalene precursor.[1][7]

Workflow Diagram:

Caption: Workflow for dehydroaromatization synthesis.

Detailed Protocol:

-

Dissolution: Dissolve 7-methoxy-3,4-dihydro-1-naphthylacetonitrile in a suitable first solvent.[1]

-

Reagent Addition: Add allyl methacrylate to the solution and stir until the mixture is uniform.[1]

-

Catalysis: Introduce a ruthenium/carbon (Ru/C) catalyst to initiate the dehydroaromatization reaction.[1][7]

-

Reaction Monitoring: Monitor the reaction's progress until completion.[1]

-

Catalyst Removal: Upon completion, filter the reaction mixture to remove the solid Ru/C catalyst.[1]

-

Solvent Removal: Remove the first solvent from the filtrate using vacuum distillation.[1]

-

Crystallization: Add a second solvent to the residue, heat the mixture to dissolve the solid, and then cool to induce crystallization.[1][7]

-

Isolation and Drying: Filter the resulting crystals and dry them to obtain pure 7-Methoxy-1-naphthylacetonitrile.[1][7]

Synthesis from 7-Methoxy-1-tetralone (B20472)

This industrial synthesis process involves the reaction of 7-methoxy-1-tetralone with cyanoacetic acid.[8][9]

Logical Relationship Diagram:

Caption: Synthesis from 7-Methoxy-1-tetralone.

Detailed Protocol:

-

Reaction Setup: In a reactor, combine 7-methoxy-1-tetralone, cyanoacetic acid, and a catalytic amount of benzylamine or aniline in toluene.[8][9]

-

Reaction: Heat the mixture to reflux and maintain it until all the starting material has been consumed.[8][9]

-

Workup: Cool the solution and filter. The resulting precipitate is washed with toluene. The filtrate is then washed with a 2N sodium hydroxide (B78521) solution and subsequently with water until it is neutral.[8]

-

Isolation: Remove the solvent by evaporation.[8]

-

Purification: Recrystallize the resulting solid from an ethanol/water mixture (e.g., 80/20) to yield the final product with high chemical purity.[8]

Biological Significance and Applications

7-Methoxy-1-naphthylacetonitrile is primarily recognized as a crucial intermediate in the industrial production of Agomelatine.[9][10] Agomelatine is a novel antidepressant that acts as an agonist at melatonin (MT1 and MT2) receptors and an antagonist at the serotonin (B10506) 5-HT₂C receptor.[10] Consequently, 7-Methoxy-1-naphthylacetonitrile is also considered an impurity of Agomelatine.[5][11][12] Its synthesis and purification are critical steps in ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Quality Control

The purity of 7-Methoxy-1-naphthylacetonitrile is paramount and is typically assessed using High-Performance Liquid Chromatography (HPLC).[1]

General HPLC Protocol:

-

Sample Preparation: Prepare a standard solution of 7-Methoxy-1-naphthylacetonitrile at a known concentration in a suitable solvent such as methanol (B129727). Dissolve the sample to be analyzed in the same solvent.[1]

-

Chromatographic System:

-

Analysis: Inject both the standard and sample solutions into the HPLC system to determine the purity of the sample by comparing the peak areas.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 7-Methoxy-1-naphthylacetonitrile | 138113-08-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 7-Methoxy-1-naphthylacetonitrile | 138113-08-3 | MOLNOVA [molnova.com]

- 6. 7-Methoxy-1-naphthylacetonitrile | CAS:138113-08-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. CN111377829A - Preparation method of 7-methoxy-1-naphthylacetonitrile - Google Patents [patents.google.com]

- 8. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]

- 9. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 10. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 11. amsbio.com [amsbio.com]

- 12. 7-Methoxy-1-naphthylacetonitrile | TargetMol [targetmol.com]

Physicochemical Characterization of 7-Methoxy-1-naphthylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-naphthylacetonitrile is a key intermediate in the synthesis of pharmacologically significant molecules, most notably Agomelatine, an antidepressant agent.[1] A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and quality control in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 7-Methoxy-1-naphthylacetonitrile, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Properties

The physicochemical properties of 7-Methoxy-1-naphthylacetonitrile have been compiled from various sources and are summarized in the table below. It is important to note that some of the presented data are predicted values obtained from computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| CAS Number | 138113-08-3 | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 81-83 °C | [2] |

| 82.0 to 85.0 °C | [1] | |

| 83.0 to 86.0 °C | [1] | |

| Boiling Point (Predicted) | 374.3 ± 17.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol. | [1][3] |

| Vapor Pressure (Predicted) | 8.4 x 10⁻⁶ mmHg at 25°C | [1][2] |

| Refractive Index (Predicted) | 1.609 - 1.610 | [1][2] |

| Flash Point (Predicted) | 157.7 ± 14.8 °C | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of 7-Methoxy-1-naphthylacetonitrile can be determined using a standard melting point apparatus.[4][5][6][7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: A small amount of dry, crystalline 7-Methoxy-1-naphthylacetonitrile is placed on a clean, dry surface. The open end of a capillary tube is tapped into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The apparatus is turned on and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[4][6]

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[4]

-

Reporting: The result is reported as a melting point range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[4]

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed to understand the polarity and dissolution characteristics of 7-Methoxy-1-naphthylacetonitrile.[9][10][11][12]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula

-

Graduated pipettes or cylinders

Procedure:

-

Sample Preparation: A small, accurately weighed amount of 7-Methoxy-1-naphthylacetonitrile (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

Mixing: The test tube is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified based on the observation:

-

Soluble: No undissolved solid is visible.

-

Slightly soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Temperature Control: For more precise measurements, the temperature of the solvent should be controlled and recorded, as solubility is temperature-dependent.[10]

Synthesis Workflow

7-Methoxy-1-naphthylacetonitrile is a crucial intermediate in the synthesis of Agomelatine. One common synthetic route involves the dehydroaromatization of a precursor.[1] The logical workflow for this process is depicted below.

Caption: Synthesis workflow for 7-Methoxy-1-naphthylacetonitrile.

Spectral Characterization Protocols

Spectroscopic techniques are essential for the structural elucidation and confirmation of 7-Methoxy-1-naphthylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13][14][15][16][17]

General Protocol:

-

Sample Preparation: A small amount of 7-Methoxy-1-naphthylacetonitrile is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16] A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[18][19][20][21][22]

General Protocol:

-

Sample Preparation: A small amount of solid 7-Methoxy-1-naphthylacetonitrile is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

-

Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups (e.g., C≡N for the nitrile, C-O for the methoxy (B1213986) group, and C=C for the aromatic naphthalene (B1677914) ring).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule.[23][24][25][26][27]

General Protocol:

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, often using techniques like electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

-

Data Analysis: The molecular ion peak confirms the molecular weight of 7-Methoxy-1-naphthylacetonitrile. The fragmentation pattern provides further structural information.

This guide provides a foundational understanding of the physicochemical properties of 7-Methoxy-1-naphthylacetonitrile. For further, more specific applications, it is recommended to consult the primary literature and perform in-house experimental verification.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 7-Methoxy-1-naphthylacetonitrile | CAS:138113-08-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pennwest.edu [pennwest.edu]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. scribd.com [scribd.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scribd.com [scribd.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mse.washington.edu [mse.washington.edu]

- 22. ejournal.upi.edu [ejournal.upi.edu]

- 23. fiveable.me [fiveable.me]

- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxy-1-naphthylacetonitrile (CAS: 138113-08-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-naphthylacetonitrile is a key chemical intermediate primarily recognized for its crucial role in the synthesis of the novel antidepressant drug, Agomelatine.[1][2][3] Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist, a mechanism of action that distinguishes it from traditional antidepressant medications.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Methoxy-1-naphthylacetonitrile, detailed experimental protocols for its synthesis and analysis, and an exploration of its known applications and safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 7-Methoxy-1-naphthylacetonitrile is essential for its handling, synthesis, and purification. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 138113-08-3 | [1][2][4] |

| Molecular Formula | C₁₃H₁₁NO | [1][2] |

| Molecular Weight | 197.23 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 81-86 °C | [5] |

| Boiling Point | 374.3 °C (Predicted) | [5] |

| Density | 1.135 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Table 2: Spectroscopic Data

| Property | Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.98 (s, 3H), 4.09 (s, 2H), 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.55 (d, J=8.1 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 8.01 (d, J=7.8 Hz, 1H) | [5] |

| Purity (HPLC) | >99.0% | [5] |

Experimental Protocols

The synthesis of 7-Methoxy-1-naphthylacetonitrile is a critical step in the manufacturing of Agomelatine. Several synthetic routes have been reported, with a common and efficient method involving the dehydroaromatization of a precursor.

Synthesis of 7-Methoxy-1-naphthylacetonitrile via Dehydroaromatization

A widely cited method for the preparation of 7-Methoxy-1-naphthylacetonitrile involves the dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile.[1][2]

Experimental Workflow: Synthesis

Caption: Synthesis workflow for 7-Methoxy-1-naphthylacetonitrile.

Detailed Methodology:

-

Dissolution: Dissolve 7-methoxy-3,4-dihydro-1-naphthylacetonitrile in a suitable first solvent, such as toluene.[1]

-

Addition of Reagents: Add allyl methacrylate to the solution and stir until the mixture is uniform.[1]

-

Catalysis: Introduce a ruthenium on carbon (Ru/C) catalyst to the reaction mixture to initiate the dehydroaromatization reaction.[1]

-

Reaction Monitoring: Monitor the progress of the reaction until completion using appropriate analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Catalyst Removal: Upon completion, filter the reaction mixture to remove the solid Ru/C catalyst.[5]

-

Solvent Removal: Remove the first solvent from the filtrate by vacuum distillation.[5]

-

Crystallization: Add a second solvent (e.g., a mixture of ethanol (B145695) and water) to the residue, heat to dissolve the solid, and then allow it to cool to induce crystallization.[5]

-

Isolation and Drying: Isolate the resulting crystals by filtration and dry them to obtain pure 7-Methoxy-1-naphthylacetonitrile.[5]

Quality Control and Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized 7-Methoxy-1-naphthylacetonitrile is typically assessed using reverse-phase HPLC.[5]

Experimental Workflow: HPLC Analysis

Caption: HPLC workflow for purity analysis.

Detailed Methodology:

-

Sample Preparation: Prepare a standard solution of 7-Methoxy-1-naphthylacetonitrile of a known concentration in a suitable solvent (e.g., methanol). Prepare the sample to be analyzed by dissolving it in the same solvent.[5]

-

Chromatographic System:

-

Analysis: Inject both the standard and sample solutions into the HPLC system.

-

Data Interpretation: Compare the peak area of the main component in the sample chromatogram to that of the standard solution to determine the purity of the sample.[5]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activity, mechanism of action, and associated signaling pathways of 7-Methoxy-1-naphthylacetonitrile itself. It is primarily characterized as a synthetic intermediate and an impurity in the final drug product, Agomelatine.[3] While Agomelatine is a known 5-HT2C receptor antagonist, there is no direct evidence to suggest that 7-Methoxy-1-naphthylacetonitrile shares this activity.[1] Further research would be required to elucidate any intrinsic pharmacological properties of this compound.

Logical Relationship: Synthesis of Agomelatine

Caption: Simplified synthetic pathway to Agomelatine.

Safety and Handling

7-Methoxy-1-naphthylacetonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Safety Information

| Category | Information | Source(s) |

| Hazard Class | 6.1 (Toxic substances) | [5] |

| Packing Group | III | [5] |

| UN Number | 3439 | [5] |

It is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a respirator, when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

7-Methoxy-1-naphthylacetonitrile is a well-characterized chemical compound with a defined and critical role as a key intermediate in the synthesis of the antidepressant Agomelatine. Its physical and chemical properties have been extensively documented, and reliable protocols for its synthesis and purification are available. While its synthetic utility is clear, there is currently no significant body of evidence to suggest that 7-Methoxy-1-naphthylacetonitrile possesses inherent biological activity. Future research could explore the pharmacological profile of this molecule to determine if it has any effects independent of its role as a precursor to Agomelatine. For now, its primary importance to researchers, scientists, and drug development professionals lies in its efficient conversion to a therapeutically valuable drug.

References

- 1. Pharmacological Modulation of 5-HT2C Receptor Activity Produces Bidirectional Changes in Locomotor Activity, Responding for a Conditioned Reinforcer, and Mesolimbic DA Release in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Methoxy-1-naphthylacetonitrile | 138113-08-3 | MOLNOVA [molnova.com]

- 3. benchchem.com [benchchem.com]

- 4. A Positive Allosteric Modulator of the Serotonin 5-HT2C Receptor for Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Methoxy-1-naphthylacetonitrile | CAS:138113-08-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

Spectroscopic Profile of 7-Methoxy-1-naphthylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant agomelatine.[1] This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: (7-methoxy-1-naphthyl)acetonitrile[2]

-

Synonyms: 7-Methoxy-1-naphthaleneacetonitrile, 2-(7-methoxy-1-naphthyl)acetonitrile, 7-Methoxy-1-naphthylmethylcyanide[2][3]

-

CAS Number: 138113-08-3[3]

-

Molecular Formula: C₁₃H₁₁NO[3]

-

Molecular Weight: 197.23 g/mol [3]

Spectroscopic Data

The following tables summarize the available spectroscopic data for 7-Methoxy-1-naphthylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 7-Methoxy-1-naphthylacetonitrile [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.01 | d | 1H | 7.8 | Aromatic H |

| 7.78 | d | 1H | 9.0 | Aromatic H |

| 7.55 | d | 1H | 8.1 | Aromatic H |

| 7.34 | dd | 1H | 7.8, 7.5 | Aromatic H |

| 7.22 | dd | 1H | 9.0, 2.4 | Aromatic H |

| 7.09 | d | 1H | 2.1 | Aromatic H |

| 4.09 | s | 2H | -CH₂-CN | |

| 3.98 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Infrared (IR) Spectroscopy

Table 2: Predicted Key IR Absorption Bands for 7-Methoxy-1-naphthylacetonitrile

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2260 - 2240 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=C (Aromatic) | 1600 - 1450 |

| C-O (Aryl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

Mass Spectrometry (MS)

Detailed fragmentation data for 7-Methoxy-1-naphthylacetonitrile is not extensively reported. However, the expected molecular ion peak can be readily determined.

Table 3: Predicted Mass Spectrometry Data for 7-Methoxy-1-naphthylacetonitrile

| m/z | Interpretation |

| 197.08 | [M]⁺, Molecular ion peak corresponding to C₁₃H₁₁NO |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 7-Methoxy-1-naphthylacetonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For the ¹³C spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

-

Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 7-Methoxy-1-naphthylacetonitrile sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the significant absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Dissolve a small amount of 7-Methoxy-1-naphthylacetonitrile in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[4]

-

Further dilute the solution as necessary to avoid saturating the detector.[4]

-

-

Instrument Setup:

-

The sample is introduced into the ion source (e.g., via direct infusion or through a gas chromatograph).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[5]

-

-

Data Acquisition:

-

The resulting positively charged ions and fragments are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain insights into the molecule's structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 7-Methoxy-1-naphthylacetonitrile.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 7-Methoxy-1-naphthylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant agomelatine.[1] Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and analytical characterization. This document compiles available solubility data, presents a generalized experimental protocol for solubility determination, and illustrates the experimental workflow.

Quantitative and Qualitative Solubility Data

| Solvent Category | Solvent | Type | Solubility | Temperature (°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Quantitative | 45 mg/mL | Not Specified |

| Acetone | Qualitative | Soluble | Not Specified | |

| Ethyl Acetate | Qualitative | Soluble | Not Specified | |

| Chlorinated | Dichloromethane | Qualitative | Soluble | Not Specified |

| Chloroform | Qualitative | Soluble | Not Specified | |

| Polar Protic | Methanol | Qualitative | Slightly Soluble | Not Specified |

Note: The qualitative term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified in the cited sources. "Slightly Soluble" suggests a lower solubility. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like 7-Methoxy-1-naphthylacetonitrile in an organic solvent. This method is based on the principle of saturation and can be adapted for various scales and levels of precision.

Objective: To determine the concentration of a saturated solution of 7-Methoxy-1-naphthylacetonitrile in a specific organic solvent at a given temperature.

Materials:

-

7-Methoxy-1-naphthylacetonitrile (solid)

-

Selected organic solvent(s) of appropriate purity

-

Vials with screw caps (B75204) or sealed test tubes

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 7-Methoxy-1-naphthylacetonitrile to a series of vials. The excess is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a magnetic stirrer within a temperature-controlled bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The time required may vary depending on the compound and solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Transfer the filtered, saturated solution into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Prepare a series of standard solutions of 7-Methoxy-1-naphthylacetonitrile of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A common method involves a C18 reversed-phase column with a mobile phase such as a methanol/water mixture, and UV detection.[1][2]

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: General workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of 7-Methoxy-1-naphthylacetonitrile. For specific research and development needs, it is highly recommended to perform experimental solubility studies under the precise conditions of interest.

References

An In-depth Technical Guide to the Synthesis of 7-Methoxy-1-naphthylacetonitrile from 7-methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic pathways for producing 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant agomelatine (B1665654), starting from 7-methoxy-1-tetralone (B20472).[1][2][3] This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development in medicinal chemistry and process development.

Introduction

7-Methoxy-1-naphthylacetonitrile is a critical building block in the pharmaceutical industry, most notably for the manufacture of agomelatine.[4] Agomelatine is recognized for its unique mechanism of action as a melatoninergic agonist and a 5-HT2C antagonist, offering therapeutic benefits in the treatment of major depressive disorders.[4][5] An efficient and scalable synthesis of its intermediates is therefore of significant interest. This document outlines the primary industrial method for synthesizing 7-Methoxy-1-naphthylacetonitrile from 7-methoxy-1-tetralone, focusing on a two-step process involving a condensation reaction followed by aromatization.

Primary Synthetic Pathway: Condensation and Aromatization

The most industrially viable and commonly employed route for the synthesis of 7-Methoxy-1-naphthylacetonitrile from 7-methoxy-1-tetralone proceeds through the formation of an intermediate, (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, which is subsequently aromatized.[5][6]

Caption: Overall synthetic scheme from 7-methoxy-1-tetralone.

Step 1: Synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

This initial step involves a Knoevenagel-type condensation of 7-methoxy-1-tetralone with cyanoacetic acid. The reaction is typically catalyzed by an amine, such as benzylamine (B48309) or aniline, in the presence of a carboxylic acid like heptanoic acid, with azeotropic removal of water.[6][7]

Experimental Protocol: Condensation Reaction

Materials:

-

7-methoxy-1-tetralone

-

Cyanoacetic acid

-

Heptanoic acid

-

Benzylamine (or Aniline)

-

2N Sodium hydroxide (B78521) solution

-

Ethanol (B145695)/water mixture (80/20)

Procedure:

-

A reactor is charged with 7-methoxy-1-tetralone, cyanoacetic acid, heptanoic acid, and benzylamine in toluene.[6][7]

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.[5]

-

The reaction progress is monitored until the starting material is consumed.

-

Upon completion, the solution is cooled, and the precipitate is filtered.

-

The filtrate is washed sequentially with a 2N sodium hydroxide solution and then with water until a neutral pH is achieved.[7]

-

The solvent is removed by evaporation under reduced pressure.

-

The resulting solid is recrystallized from an ethanol/water (80/20) mixture to yield the purified (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile.[6][7]

Quantitative Data for Condensation Step

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| 7-methoxy-1-tetralone | 176.21 | 85.0 kg | - | >99 | - | [6][7] |

| Cyanoacetic acid | 85.06 | 60.3 kg | - | - | - | [6][7] |

| Benzylamine | 107.15 | 12.7 kg | - | - | - | [6][7] |

| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 199.25 | - | 90 | >99 | 48-50 | [6][7] |

Step 2: Synthesis of 7-Methoxy-1-naphthylacetonitrile

The second step is the aromatization of the dihydronaphthalene intermediate to the final naphthalene (B1677914) derivative. This is a dehydrogenation reaction, and several methods have been reported, with catalytic dehydrogenation being the most common in an industrial setting.

Experimental Protocol: Aromatization Reaction

Method A: Palladium-on-Carbon Catalysis

Materials:

-

(7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

-

5% Palladium-on-carbon (Pd/C)

-

Allyl methacrylate (B99206)

-

Toluene

-

Ethanol/water mixture (80/20)

Procedure:

-

A reactor is charged with 5% palladium-on-carbon in toluene and heated to reflux.[6]

-

A solution of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile in toluene is added, followed by the addition of allyl methacrylate, which acts as a hydrogen acceptor.[6]

-

The reaction is maintained at reflux, and its progress is monitored by vapor phase chromatography.

-

Once the reaction is complete, the mixture is cooled and filtered to remove the catalyst.

-

The toluene is removed by evaporation.

-

The resulting solid residue is recrystallized from an ethanol/water (80/20) mixture to give the final product.[6]

Method B: Ruthenium/Carbon Catalysis

Materials:

-

(7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

-

5% Ruthenium/carbon (Ru/C)

-

Allyl methacrylate

-

Toluene (or Ethanol)

Procedure:

-

(7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile is dissolved in toluene or ethanol in a reaction vessel.[8]

-

Allyl methacrylate is added, and the mixture is stirred.[8]

-

5% Ru/C catalyst is added to the mixture.[8]

-

The mixture is heated to 70-80°C and stirred for several hours.[8]

-

The reaction is monitored by GC analysis.

-

After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.[8][9]

Quantitative Data for Aromatization Step

| Reactant/Product | Molar Mass ( g/mol ) | Catalyst | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 199.25 | 5% Pd/C | 91 | >99 | - | [6] |

| 7-Methoxy-1-naphthylacetonitrile | 197.23 | 5% Pd/C | - | - | 83 | [6] |

| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 199.25 | 5% Ru/C | - | - | - | [8] |

| 7-Methoxy-1-naphthylacetonitrile | 197.23 | 5% Ru/C | High | High | - | [8] |

Alternative Synthetic Route

An alternative, though less industrially favored, three-step synthesis has also been described in the literature.[4][5] This pathway involves the reaction of 7-methoxy-1-tetralone with LiCH₂CN, followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and finally dehydration in an acidic medium.[4][5][6] This route is generally considered to have a mediocre overall yield (around 76%) and utilizes reagents like DDQ and benzene, which are less desirable for large-scale industrial applications due to cost and environmental concerns.[4]

Caption: Alternative three-step synthesis pathway.

Conclusion

The synthesis of 7-Methoxy-1-naphthylacetonitrile from 7-methoxy-1-tetralone is a well-established process, with the two-step condensation and catalytic aromatization being the most efficient and industrially applicable method. This route provides high yields and purity while utilizing more environmentally benign reagents compared to older methods. The detailed protocols and quantitative data presented in this guide are intended to assist researchers and drug development professionals in the successful implementation and optimization of this important synthetic transformation.

References

- 1. asianpubs.org [asianpubs.org]

- 2. China Agomelatine Intermediate/ 7-Methoxy-1-naphthylacetonitrile 138113-08-3,Buy Agomelatine Intermediate/ 7-Methoxy-1-naphthylacetonitrile 138113-08-3 Online -china-sinoway.com [china-sinoway.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 7. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Preparation method of 7-methoxy-1-naphthylacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN111377829A - Preparation method of 7-methoxy-1-naphthylacetonitrile - Google Patents [patents.google.com]

The Pivotal Role of 7-Methoxy-1-naphthylacetonitrile in the Synthesis of Agomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 7-Methoxy-1-naphthylacetonitrile as a key intermediate in the synthesis of agomelatine (B1665654), a novel antidepressant. Agomelatine's unique pharmacological profile, acting as both a melatoninergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist, has established it as a significant therapeutic agent for major depressive disorder.[1][2][3][4][5] The efficiency and scalability of agomelatine synthesis are of paramount importance, and the synthetic routes involving 7-Methoxy-1-naphthylacetonitrile have been a central focus of process development.

Introduction to Agomelatine and its Synthesis

Agomelatine, chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, possesses a unique mechanism of action that distinguishes it from conventional antidepressants.[3][4][5] This has driven considerable research into optimizing its manufacturing process to ensure high yield and purity. Early synthetic routes were often lengthy, multi-step processes with modest overall yields. For instance, an initial eight-step synthesis starting from 7-methoxy-1-tetralone (B20472) resulted in an average yield of less than 30%.[1][6] The development of more streamlined and industrially viable processes has been crucial, with many of these improved routes converging on the synthesis and subsequent transformation of 7-Methoxy-1-naphthylacetonitrile.

Synthesis of the Key Intermediate: 7-Methoxy-1-naphthylacetonitrile

The preparation of 7-Methoxy-1-naphthylacetonitrile is a critical phase in the overall synthesis of agomelatine. Several synthetic strategies have been developed, primarily starting from 7-methoxy-1-tetralone.

Synthesis via (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile

A prominent and industrially relevant method involves the Knoevenagel condensation of 7-methoxy-1-tetralone with cyanoacetic acid, followed by aromatization. This pathway proceeds through the intermediate (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile.

The overall transformation can be visualized as follows:

Caption: Synthesis of 7-Methoxy-1-naphthylacetonitrile.

-

Reaction Setup: In a suitable reactor, charge 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid, 15.6 kg of heptanoic acid, and 11.0 kg of aniline (B41778) in toluene.[1][6]

-

Reaction Execution: Heat the mixture to reflux.

-

Work-up: Once the starting material is consumed (monitored by a suitable chromatographic technique), cool the solution and filter the precipitate.

-

Purification: The resulting solid can be further purified by recrystallization from an ethanol/water mixture (e.g., 80/20 v/v) to yield the product with high purity.

-

Reaction Setup: In a reactor, charge 12.6 kg of 5% palladium-on-carbon in toluene and heat to reflux.[1][7]

-

Addition of Substrate: Add a solution of 96.1 kg of (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile in toluene and 63.7 kg of allyl methacrylate.[1]

-

Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by vapor phase chromatography.

-

Work-up: Upon completion, cool the reaction mixture to ambient temperature and filter to remove the catalyst.

-

Purification: Evaporate the solvent from the filtrate. The resulting solid residue is recrystallized from an ethanol/water (80/20) mixture to yield 7-Methoxy-1-naphthylacetonitrile.[1][6]

| Step | Product | Yield | Purity | Melting Point | Reference |

| Recrystallization | 7-Methoxy-1-naphthylacetonitrile | 91% | >99% | 83°C | [6] |

| Recrystallization | (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile | 90% | >99% | 48-50°C | [1] |

Alternative Synthesis Routes

Other reported methods for the synthesis of 7-Methoxy-1-naphthylacetonitrile include a three-step process starting from 7-methoxy-1-tetralone involving the action of LiCH₂CN, followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and subsequent dehydration.[2][6] However, this route is considered less industrially favorable due to the high cost and environmental concerns associated with the reagents, as well as a modest overall yield of 76%.[2][6]

Conversion of 7-Methoxy-1-naphthylacetonitrile to Agomelatine

The final stage of the synthesis involves the transformation of the nitrile group of 7-Methoxy-1-naphthylacetonitrile into the N-acetylethyl side chain of agomelatine. This is typically achieved through a two-step process: reduction of the nitrile to a primary amine, followed by acetylation.

The logical workflow for this conversion is as follows:

Caption: Final steps in the synthesis of Agomelatine.

Note: Specific industrial-scale protocols for this step are proprietary. The following is a general laboratory-scale procedure based on common chemical transformations.

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve 7-Methoxy-1-naphthylacetonitrile in a suitable solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).

-

Reducing Agent: Add a reducing agent capable of converting a nitrile to a primary amine (e.g., Lithium aluminum hydride (LiAlH₄) or Raney nickel with hydrogen). The choice of reagent will dictate the specific reaction conditions.

-

Reaction Execution: The reaction is typically carried out at a controlled temperature (e.g., 0°C to reflux), and the progress is monitored by an appropriate analytical technique.

-

Work-up: Once the reduction is complete, the reaction is carefully quenched, and the product, 2-(7-methoxy-1-naphthyl)ethanamine, is isolated through extraction and purification.

Note: The following is a general laboratory-scale procedure.

-

Reaction Setup: Dissolve the isolated 2-(7-methoxy-1-naphthyl)ethanamine in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Acetylation: Add a stoichiometric amount of an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct.[6][7]

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored for completion.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude agomelatine is purified by recrystallization or column chromatography to yield the final active pharmaceutical ingredient.

Conclusion

7-Methoxy-1-naphthylacetonitrile is a cornerstone intermediate in the efficient and scalable synthesis of agomelatine. The synthetic routes proceeding through this compound, particularly those originating from 7-methoxy-1-tetralone, offer significant advantages in terms of yield and industrial applicability over earlier, more cumbersome methods. The detailed understanding of the synthesis and purification of 7-Methoxy-1-naphthylacetonitrile, as well as its subsequent conversion to agomelatine, is essential for professionals engaged in the research, development, and manufacturing of this important antidepressant. The protocols and data presented in this guide provide a comprehensive overview of the core chemical transformations involved in this critical synthetic pathway.

References

- 1. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 7. EP1564205B1 - Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

A Technical Guide to the Fundamental Reactivity of the Nitrile Group in 7-Methoxy-1-naphthylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental reactivity of the nitrile group in 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant agomelatine (B1665654). The document outlines common synthetic routes, explores the chemical behavior of the nitrile moiety, and provides detailed experimental protocols.

Introduction

7-Methoxy-1-naphthylacetonitrile (CAS 138113-08-3) is a crucial building block in medicinal chemistry, most notably for the synthesis of agomelatine.[1][2] Agomelatine is a melatoninergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist, properties that confer its antidepressant effects.[2][3] The reactivity of the nitrile group (-C≡N) is central to the utility of 7-Methoxy-1-naphthylacetonitrile, allowing for its conversion into other functional groups necessary for the final drug molecule. The electronic properties of the 7-methoxy-1-naphthyl substituent play a significant role in modulating this reactivity.

Synthesis of 7-Methoxy-1-naphthylacetonitrile

The industrial synthesis of 7-Methoxy-1-naphthylacetonitrile has been approached through various routes, primarily aiming for efficiency, cost-effectiveness, and environmental safety.[1][4] Early methods often started from 7-methoxy-1-tetralone (B20472) but suffered from low yields or the use of hazardous reagents.[2][4] More recent and optimized syntheses have been developed to overcome these challenges.

Key Synthetic Pathways

Two prominent strategies for the synthesis of 7-Methoxy-1-naphthylacetonitrile involve:

-

Dehydrogenation of a Dihydro Intermediate: This common approach involves the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, which is then aromatized to yield the final product.[5][6]

-

Cyanation of a Naphthylmethyl Derivative: This route starts from a pre-formed naphthyl structure, such as 7-methoxy-1-naphthoic acid, which is reduced and then cyanated.[1]

The following diagram illustrates these generalized synthetic approaches.

Caption: Generalized Synthetic Pathways to 7-Methoxy-1-naphthylacetonitrile.

Summary of Synthetic Data

| Starting Material | Key Reagents/Steps | Overall Yield | Reference |

| 7-Methoxy-1-tetralone | 1. Cyanoacetic acid, benzylamine2. Dehydrogenation (Pd/C or Ru/C) | >90% (for dehydrogenation step) | [2][5] |

| 7-Methoxy-1-tetralone | LiCH₂CN, DDQ, acid | 76% | [1][4] |

| 7-Methoxy-1-naphthoic acid | 1. Reduction (BH₃)2. Mesylation3. Cyanation (KCN) | ~91% (for reduction step), quantitative (for cyanation step) | [1] |

Fundamental Reactivity of the Nitrile Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic.[7][8] This electrophilicity is the basis for its most common transformations: hydrolysis, reduction, and addition of organometallic reagents.[9] The electron-donating nature of the 7-methoxy-1-naphthyl system is expected to slightly reduce the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile, potentially requiring more forcing conditions for some reactions.[10]

Caption: Core Reactivity of the Nitrile Group in 7-Methoxy-1-naphthylacetonitrile.

Reduction to Primary Amines

The reduction of the nitrile group is a fundamental transformation that yields primary amines. This reaction is critical for the synthesis of agomelatine, where the nitrile is reduced to an ethylamine (B1201723) side chain.

-

Reagents: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are highly effective.[8][9] Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Palladium or Nickel) can also be employed.[8]

-

Mechanism: The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion intermediate, which is then further reduced to the amine.[9]

Hydrolysis to Carboxylic Acids

Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids.[8][11] This reaction proceeds through an amide intermediate.[7]

-

Conditions: The reaction typically requires heating with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).[8]

-

Mechanism (Acid-catalyzed): The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide yields the carboxylic acid.[11]

Reaction with Organometallic Reagents

Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after an aqueous workup.[7][8]

-

Mechanism: The organometallic reagent acts as a nucleophile, attacking the nitrile carbon to form an imine anion salt. This intermediate is stable to further addition. Subsequent hydrolysis protonates the nitrogen, which is then eliminated to reveal the ketone.[7]

Experimental Protocols

The following are representative experimental protocols derived from the literature for the synthesis and key reactions of 7-Methoxy-1-naphthylacetonitrile.

Protocol 1: Synthesis via Dehydrogenation of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

This protocol describes the aromatization step to produce the target compound.

Caption: Experimental Workflow for the Synthesis of 7-Methoxy-1-naphthylacetonitrile.

Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile (1 equivalent) in a solvent such as toluene (B28343) or ethanol.[5]

-

Reagent Addition: Add allyl methacrylate (approx. 1.4 equivalents) and stir the mixture.[5]

-

Catalysis: Add a catalytic amount of 5% Ruthenium on carbon (Ru/C).[5]

-

Reaction: Heat the mixture to 70-80°C and maintain with stirring for 4-6 hours.[5]

-

Monitoring: Track the disappearance of the starting material using Gas Chromatography (GC).[5]

-

Isolation: Once the reaction is complete, cool the mixture and filter off the catalyst.[12]

-

Purification: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a solvent system like ethanol/water to yield pure 7-Methoxy-1-naphthylacetonitrile.[2][12]

Protocol 2: Reduction of 7-Methoxy-1-naphthylacetonitrile to 2-(7-Methoxy-1-naphthyl)ethan-1-amine

This protocol is a key step in the synthesis of agomelatine.

Methodology: (Note: This is a generalized protocol for nitrile reduction with LiAlH₄ and must be performed with extreme caution under an inert atmosphere.)

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in an anhydrous ether solvent (e.g., THF or diethyl ether).[10]

-

Addition: Cool the suspension in an ice bath. Slowly add a solution of 7-Methoxy-1-naphthylacetonitrile (1 equivalent) in the same anhydrous solvent via a dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash them thoroughly with an organic solvent.

-

Purification: Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by distillation or chromatography.

Conclusion

7-Methoxy-1-naphthylacetonitrile is a valuable intermediate whose utility is defined by the versatile reactivity of its nitrile group. The primary transformations of this group—reduction to amines, hydrolysis to carboxylic acids, and conversion to ketones—provide access to a wide range of molecular architectures. Understanding these fundamental reactions, the influence of the methoxy-naphthyl moiety, and the optimized synthetic protocols is essential for researchers in organic synthesis and drug development. The well-established conversion of 7-Methoxy-1-naphthylacetonitrile to agomelatine highlights the practical importance of mastering the chemistry of this functional group.

References

- 1. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. Preparation method of 7-methoxy-1-naphthylacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN113527139A - Method for synthesizing 7-methoxy-1-naphthylacetonitrile and intermediate - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 12. benchchem.com [benchchem.com]

7-Methoxy-1-naphthylacetonitrile: A Technical Overview of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-naphthylacetonitrile is a synthetic organic compound that holds a significant position in the landscape of pharmaceutical manufacturing. While extensive research has been dedicated to its synthesis and purification, it is crucial to note that its primary role is that of a key intermediate in the production of the novel antidepressant, Agomelatine (B1665654).[1][2] As such, the biological activities of 7-Methoxy-1-naphthylacetonitrile itself are not extensively documented in publicly available literature. This technical guide, therefore, will provide a comprehensive overview of its chemical properties, detailed synthesis protocols, and its pivotal role in the synthesis of Agomelatine. The known pharmacological profile of Agomelatine will be discussed to provide context for the importance of this precursor molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Methoxy-1-naphthylacetonitrile is presented in the table below for easy reference.

| Property | Value |

| Chemical Name | 7-Methoxy-1-naphthylacetonitrile |

| Synonyms | 2-(7-methoxynaphthalen-1-yl)acetonitrile, 7-Methoxy-1-naphthylmethylcyanide |

| CAS Number | 138113-08-3 |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.24 g/mol |

| Appearance | Light yellow to white crystalline powder |

| Melting Point | 83-86 °C |

| Purity | Typically >99.0% (HPLC) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Synthesis of 7-Methoxy-1-naphthylacetonitrile

The industrial synthesis of 7-Methoxy-1-naphthylacetonitrile has been optimized to ensure high yield and purity, which is critical for its use in pharmaceutical manufacturing. Below is a detailed protocol for a common synthesis route.

Experimental Protocol: Synthesis from 7-methoxy-1-tetralone (B20472)

This process involves the reaction of 7-methoxy-1-tetralone with cyanoacetic acid followed by dehydrogenation.

Step 1: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

-

In a suitable reactor, combine 7-methoxy-1-tetralone, cyanoacetic acid, and a catalytic amount of an amine (e.g., benzylamine (B48309) or aniline) in a solvent such as toluene.

-

Heat the mixture to reflux, and remove the water formed during the reaction.

-

Monitor the reaction until all the starting 7-methoxy-1-tetralone has been consumed.

-

Cool the reaction mixture and filter to remove any solids.

-

Wash the filtrate with a basic solution (e.g., 2N sodium hydroxide (B78521) solution) and then with water until neutral.

-

Evaporate the solvent to obtain the crude (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile.

Step 2: Dehydrogenation to 7-Methoxy-1-naphthylacetonitrile

-

Dissolve the crude product from Step 1 in a suitable solvent like toluene.

-

Add a dehydrogenation catalyst, such as 5% palladium-on-carbon.

-

Heat the mixture to reflux.

-

Upon completion of the reaction, cool the mixture and filter to remove the catalyst.

-

Evaporate the solvent from the filtrate.

-

Recrystallize the resulting solid from an ethanol/water mixture to yield pure 7-Methoxy-1-naphthylacetonitrile.

Pivotal Role in Agomelatine Synthesis

7-Methoxy-1-naphthylacetonitrile serves as the immediate precursor to N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, more commonly known as Agomelatine. The nitrile group of 7-Methoxy-1-naphthylacetonitrile is reduced to a primary amine, which is then acetylated to form the final active pharmaceutical ingredient.

Experimental Protocol: Conversion to Agomelatine

-

Reduction: The nitrile group of 7-Methoxy-1-naphthylacetonitrile is reduced to a primary amine (2-(7-methoxy-1-naphthyl)ethanamine). This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

-

Acetylation: The resulting amine is then acetylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base to yield Agomelatine.

Pharmacological Context: The Biological Activities of Agomelatine

To understand the significance of 7-Methoxy-1-naphthylacetonitrile, it is essential to consider the pharmacological profile of the drug it is used to synthesize, Agomelatine. Agomelatine is an antidepressant with a unique mechanism of action.[3] It is an agonist of the melatoninergic MT1 and MT2 receptors and an antagonist of the serotonergic 5-HT2C receptor.[3] This dual action is believed to contribute to its efficacy in treating major depressive disorder, particularly in patients with associated sleep disturbances.[3]

The agonistic activity at melatonin (B1676174) receptors helps to resynchronize circadian rhythms, which are often disrupted in depression. The antagonism of the 5-HT2C receptor leads to an increase in dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, which is a common mechanism of action for many antidepressant drugs.

References

Methodological & Application

Synthesis Protocol for 7-Methoxy-1-naphthylacetonitrile: An Application for Drug Development Professionals

Introduction: 7-Methoxy-1-naphthylacetonitrile is a key intermediate in the synthesis of the antidepressant agomelatine (B1665654).[1][2][3] Agomelatine is an agonist of melatoninergic receptors and an antagonist of the 5-HT2C receptor, properties that contribute to its therapeutic effects in treating major depression and other disorders.[1][2][3] This document provides a detailed, two-step industrial synthesis protocol for 7-Methoxy-1-naphthylacetonitrile, starting from 7-methoxy-1-tetralone (B20472).

Quantitative Data Summary

| Parameter | Step 1: (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | Step 2: 7-Methoxy-1-naphthylacetonitrile | Reference |

| Starting Material | 7-Methoxy-1-tetralone | (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | [1][3][4] |

| Key Reagents | Cyanoacetic acid, Benzylamine (B48309), Heptanoic acid, Toluene (B28343) | 5% Palladium on carbon, Allyl methacrylate, Toluene | [3][4] |

| Reaction Time | Not specified (reaction monitored until completion) | Not specified (reaction monitored by chromatography) | [3][4] |

| Yield | 87-90% | 91% | [3][4] |

| Melting Point | 48-50°C | 83°C | [3][4] |

| Purity | >99% | >99% | [3][4] |

Experimental Protocols

This synthesis is divided into two main steps: the formation of the intermediate (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile and its subsequent dehydrogenation to the final product.

Step 1: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

This procedure details the condensation reaction of 7-methoxy-1-tetralone with cyanoacetic acid.

Materials:

-

7-Methoxy-1-tetralone

-

Cyanoacetic acid

-

Benzylamine

-

Heptanoic acid

-

Toluene

-

2N Sodium hydroxide (B78521) solution

-

Ethanol

-

Water

-

Heating and cooling system

-

Filtration apparatus

-

Evaporator

Procedure:

-

Charge a 670-liter reactor with 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid, 15.6 kg of heptanoic acid, and 12.7 kg of benzylamine in toluene.[3][4]

-

Monitor the reaction until all the starting 7-methoxy-1-tetralone has been consumed.

-

Cool the solution and filter the resulting precipitate.

-

Wash the precipitate with toluene.

-

Wash the filtrate with a 2N sodium hydroxide solution and then with water until neutral.[4]

-

Remove the toluene by evaporation to obtain a solid residue.

-

Recrystallize the solid from an ethanol/water (80/20) mixture.[3][4]

-

This yields the intermediate product, (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, with a yield of 87-90% and a chemical purity exceeding 99%.[4] The melting point is 48-50°C.[3][4]

Step 2: Synthesis of 7-Methoxy-1-naphthylacetonitrile

This part of the protocol describes the dehydrogenation of the intermediate to form the final product.

Materials:

-

(7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

-

5% Palladium on carbon

-

Allyl methacrylate

-

Toluene

-

Ethanol

-

Water

-

Reaction vessel (e.g., 670 L reactor)[3]

-

Heating system

-

Vapor phase chromatography equipment for monitoring

Procedure:

-

Introduce 12.6 kg of 5% palladium-on-carbon in toluene into a 670-liter reactor and heat to reflux.[3]

-